Azumolene sodium

Malignant Hyperthermia Pharmacokinetics Formulation Science

Azumolene sodium (CAS 91524-18-4) solves dantrolene's solubility bottleneck with ~30-fold higher aqueous solubility, enabling concentrated injectable formulations for malignant hyperthermia (MH) research. • 30× greater solubility eliminates DMSO/organic solvent artifacts in organ bath & in vivo studies. • 3-5× greater potency at DHPR vs. RyR1 enables mechanistic dissection of excitation-contraction coupling. • Validated in porcine MH models; equipotent to dantrolene in relaxing caffeine-induced contractures. Supplied with full analytical documentation (HPLC, UV-Vis). For R&D use only; not for human administration.

Molecular Formula C13H12BrN4NaO5
Molecular Weight 407.15 g/mol
CAS No. 91524-18-4
Cat. No. B1248908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzumolene sodium
CAS91524-18-4
Synonyms1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazlidinedione
azumolene
azumolene, sodium salt, dihydrate
EU 4093
EU-4093
EU4093
Molecular FormulaC13H12BrN4NaO5
Molecular Weight407.15 g/mol
Structural Identifiers
SMILESC1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+]
InChIInChI=1S/C13H9BrN4O3.Na.2H2O/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;;;/h1-6H,7H2,(H,17,19,20);;2*1H2/q;+1;;/p-1/b16-6+;;;
InChIKeyWONASCBDLCRVNQ-CETSFZMCSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azumolene Sodium for Malignant Hyperthermia Research


Azumolene sodium, identified by CAS number 91524-18-4, is a synthetic hydantoin derivative and a direct-acting skeletal muscle relaxant [1]. It functions as an inhibitor of calcium release from the sarcoplasmic reticulum, a process primarily mediated through its interaction with the skeletal muscle ryanodine receptor (RyR1) [2]. As a close structural analog of dantrolene sodium, azumolene is primarily investigated for its role in counteracting the hypermetabolic state of malignant hyperthermia (MH) and modulating intracellular calcium homeostasis [3].

Why Azumolene Sodium Is Irreplaceable


While azumolene sodium shares a common mechanism of action with its class prototype dantrolene sodium, critical differences in physicochemical properties and molecular pharmacology preclude simple substitution [1]. Substituting a compound like dantrolene sodium with azumolene sodium introduces significant, quantifiable changes in experimental or clinical parameters. Azumolene sodium exhibits approximately 30-fold greater aqueous solubility, which directly impacts formulation, in vivo administration, and bioavailability [2]. Furthermore, nuanced differences in binding affinity for the dihydropyridine receptor versus the ryanodine receptor, with azumolene demonstrating a 3-5 fold greater potency at the former, indicate a distinct molecular interaction profile that can lead to divergent biological outcomes in sensitive assays [3]. These variations are not captured by generic potency assessments and must be considered for rigorous scientific or therapeutic selection.

Differentiation Evidence for Azumolene Sodium


Superior Aqueous Solubility

Azumolene sodium is a more water-soluble analog of dantrolene sodium. Physicochemical characterization studies directly comparing the two compounds have determined that azumolene sodium exhibits a solubility approximately 30-fold greater than that of dantrolene sodium [1]. This marked difference is attributed to the structural substitution of the para-nitro phenyl group in dantrolene with a para-bromo phenyl group in azumolene, which enhances its hydrophilicity and enables the formation of a water-soluble sodium salt [2].

Malignant Hyperthermia Pharmacokinetics Formulation Science

Caffeine-Induced Contracture Reversal Potency

In a direct comparative study using mouse soleus muscle, both azumolene sodium and dantrolene sodium (at a concentration of 10 µM) were evaluated for their ability to relax caffeine-induced contractures, a standard in vitro model for malignant hyperthermia susceptibility [1]. The study found that azumolene was as effective as dantrolene sodium in this functional assay, demonstrating equipotency in reversing the caffeine-induced contraction [1]. This equipotency extended to human tissue, where 10 µM azumolene was effective in blocking and reversing caffeine-induced contracture of human malignant hyperthermia susceptible skeletal muscle in vitro [2].

Malignant Hyperthermia Muscle Physiology In Vitro Pharmacology

Enhanced Dihydropyridine Receptor Binding Affinity

In radioligand binding studies using porcine skeletal muscle membranes, azumolene sodium demonstrated a significantly higher affinity for the dihydropyridine receptor (DHPR) compared to its close analogs [1]. Azumolene inhibited [3H]PN200-110 binding with an approximate IC50 of 20 µM, which was 3 to 5 times more potent than the inhibition observed with dantrolene or aminodantrolene under the same conditions [1]. This difference in potency at the DHPR was a distinct finding, as all three compounds exhibited similarly weak inhibition of [3H]ryanodine binding to the RyR1 (<25% at 100 µM) [2].

Molecular Pharmacology Ion Channels Binding Assays

In Vivo MH Episode Termination

The therapeutic efficacy of azumolene sodium was directly compared to dantrolene sodium in a validated in vivo model of malignant hyperthermia [1]. In swine susceptible to MH and triggered into an episode via halothane inhalation, administration of azumolene sodium was effective in terminating all of the induced MH episodes [2]. This outcome demonstrates that the compound's enhanced in vitro solubility and equipotent in vitro activity translate into equivalent life-saving efficacy in a whole-animal model of the target disease [1].

In Vivo Pharmacology Malignant Hyperthermia Translational Research

Azumolene Sodium Research Applications


In Vivo Parenteral MH Studies

For researchers conducting in vivo experiments on malignant hyperthermia (MH) using susceptible animal models (e.g., swine), azumolene sodium is a highly suitable compound. Its 30-fold greater aqueous solubility compared to dantrolene sodium [1] allows for the preparation of higher-concentration, lower-volume injectable solutions. This facilitates easier intravenous or intramuscular administration of effective doses (e.g., the 0.5-2.0 mg/kg range shown to reduce intracellular calcium in susceptible muscle [2]) and avoids the formulation challenges and potential vehicle artifacts associated with the poorly soluble dantrolene sodium. Its demonstrated efficacy in terminating MH episodes in swine [3] makes it a validated and more experimentally tractable alternative.

In Vitro Isolated Skeletal Muscle Assays

Azumolene sodium is an ideal tool for in vitro studies on isolated skeletal muscle preparations, such as those used to investigate excitation-contraction coupling and MH pathophysiology. The compound's high water solubility simplifies the preparation of precise and stable stock solutions for organ bath experiments, reducing the need for DMSO or other solvents that can independently affect muscle contractility [1]. Its demonstrated equipotency to dantrolene sodium in relaxing caffeine-induced contractures in both mouse and human muscle [2] ensures that experimental results are directly comparable to the extensive body of literature on dantrolene, while benefiting from a cleaner experimental system.

Analytical Method Development for Water-Soluble Hydantoins

Due to its distinct physicochemical properties, azumolene sodium presents a valuable model compound for analytical chemists and formulation scientists developing or validating new methodologies for water-soluble hydantoin derivatives [1]. The compound's enhanced solubility profile necessitates different approaches to quantification and stability assessment compared to its lipophilic counterparts. Published studies have established foundational analytical methods, including UV-Vis spectrophotometry and HPLC, for the identification and quantification of azumolene sodium [1], making it a well-characterized starting point for further analytical or formulation development projects.

Differential RyR1 and DHPR Pharmacology

For molecular pharmacologists exploring the nuanced roles of the ryanodine receptor (RyR1) and the dihydropyridine receptor (DHPR) in skeletal muscle, azumolene sodium offers a unique pharmacological probe. Its binding profile is distinct from dantrolene, showing 3-5 fold greater potency in inhibiting radioligand binding to the DHPR while sharing a similarly weak interaction with the RyR1 [1]. This differential activity makes azumolene a valuable tool for dissecting the relative contributions of these two key ion channels to muscle contraction and calcium signaling, allowing for more precise mechanistic studies than can be achieved with less selective compounds.

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